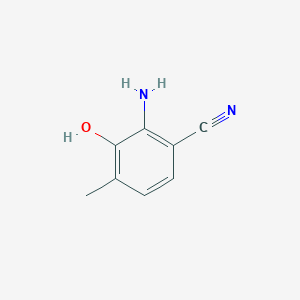

2-Amino-3-hydroxy-4-methylbenzonitrile

Description

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-amino-3-hydroxy-4-methylbenzonitrile |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-6(4-9)7(10)8(5)11/h2-3,11H,10H2,1H3 |

InChI Key |

BHBCIBAIKKMCGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key parameters for three structurally related compounds from the Kanto Reagents catalog. These compounds share functional groups (amino, methyl, and nitrile) but differ in substitution patterns, which influence their properties and applications.

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Purity (%) | Price (JPY) | Packaging |

|---|---|---|---|---|---|---|

| 3-(Aminomethyl)benzonitrile | C₈H₈N₂ | 132.16 | [10406-24-3] | >97.0 (GC) | 36,000 | 5g |

| 4-Amino-3-methylbenzonitrile | C₈H₈N₂ | 132.16 | [78881-21-7] | >97.0 (HLC) | 10,000 | 5g |

| 4-(Aminomethyl)benzonitrile hydrochloride | C₈H₈N₂·HCl | 168.62 | [15996-76-6] | Not listed | Not listed | Not listed |

Key Findings:

Structural Variations: 3-(Aminomethyl)benzonitrile has an aminomethyl group at position 3, while 4-Amino-3-methylbenzonitrile features an amino group at position 4 and a methyl group at position 3. These substitutions impact solubility and reactivity. For example, the methyl group in the latter may enhance steric hindrance, reducing reaction rates compared to the aminomethyl analog . 4-(Aminomethyl)benzonitrile hydrochloride is a hydrochloride salt, increasing its stability and water solubility compared to the free base forms .

Purity and Pricing: Purity levels exceed 97% for all listed compounds, with 4-Amino-3-methylbenzonitrile being the most cost-effective (JPY 10,000/5g vs. JPY 36,000/5g for 3-(Aminomethyl)benzonitrile) . The hydrochloride derivative lacks explicit purity and pricing data, suggesting it may be a niche or less commonly stocked reagent.

Functional Group Synergy: The amino and nitrile groups in these compounds enable participation in condensation, cyclization, or nucleophilic substitution reactions. For instance, the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, expanding synthetic utility .

Research Implications

- Methyl and amino groups at positions 4 and 2 could modulate electronic effects on the aromatic ring, altering reaction pathways in organic synthesis.

Limitations and Recommendations

- Data Gaps: No direct data on 2-Amino-3-hydroxy-4-methylbenzonitrile’s synthesis, stability, or applications exists in the provided evidence.

- Future Directions: Experimental studies comparing the hydroxylated variant with its methyl/amino counterparts are needed to validate theoretical predictions.

Preparation Methods

Key Steps:

Nitrile Hydrolysis and Amide Formation: The nitrile group of 4-tolunitrile is converted to the corresponding amide. Methanesulfonic acid (MsOH) has been found to optimize this step, giving a 75% yield of the amide intermediate, significantly improving over traditional sulfuric acid methods (15% yield).

Hofmann Rearrangement: This step converts the amide to the amine, critical for forming the 2-amino group. Various oxidants were tested:

Hydroxy Group Introduction: The hydroxy group is introduced at the 3-position through selective hydroxylation, often following the amination step or via protected intermediates.

This route avoids hazardous nitration steps and expensive starting materials, offering an overall yield of approximately 40% for the target compound from 4-tolunitrile.

Table 1: Hofmann Rearrangement Optimization for Amine Formation

| Entry | Conditions | Yield of Amine (%) |

|---|---|---|

| 1 | NaOH, NaOCl, 100 °C, 16 h | Not detected (ND) |

| 2 | NaOH, Br2, 75 °C, 12 h | 8 |

| 3 | NaOH, TCCA, 75 °C, 12 h | 55 |

| 4 | NaOH, TCCA, 55 °C, 12 h | 57 |

| 5 | NaOH, TCCA, 25 °C, 12 h | 60–96 (scale-dependent) |

Preparation via Carbamate Protection and Deprotection

An alternative method involves protecting the amino group as a carbamate derivative during synthesis to improve selectivity and yield.

Procedure Highlights:

Carbamate Formation: Treatment of benzoxolecarbonitrile with di-tert-butyl dicarbonate in the presence of a nucleophilic catalyst such as dimethylaminopyridine (DMAP) in a polar non-protic solvent at ambient temperature forms a t-BOC protected carbamate intermediate.

Deprotection: The t-BOC group is removed by acid treatment (e.g., trifluoroacetic acid, hydrochloric acid, or methanesulfonic acid) in a polar aprotic solvent at 0 °C to room temperature, yielding the free amine.

Further Functionalization: The free amine can be reacted with isocyanates in the presence of a base (e.g., piperidine) to form urea derivatives if required.

This method is advantageous for controlling reactivity and improving purification, though it involves additional steps compared to direct amination.

Summary of Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|

| Direct functionalization | 4-Tolunitrile | Amide formation, Hofmann rearrangement, hydroxylation | ~40 | Avoids hazardous nitration; scalable |

| Carbamate protection/deprotection | Benzoxolecarbonitrile | Carbamate formation, acid deprotection, amine isolation | Variable | Enhanced selectivity, additional steps |

| Ring-opening and substitution | Furfural derivatives | Chlorination, pH control, ammonium sulfamate treatment | 70-77 | High purity, adaptable approach |

Research Findings and Practical Considerations

Purity and Yield: The direct functionalization route using TCCA for Hofmann rearrangement provides high purity (up to 99.9% in related compounds) and good yield, suitable for scale-up.

Reaction Conditions: Mild temperatures (around 25 °C) and controlled pH are critical for optimal yields and product stability.

Scalability: The routes avoiding hazardous reagents (e.g., nitration) and employing commercially available starting materials are more amenable to industrial scale synthesis.

Isolation Techniques: Cooling and filtration steps are commonly used to isolate solid products, with solvent choices such as methanol, dimethylformamide, and water playing key roles in crystallization and purification.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-3-hydroxy-4-methylbenzonitrile with high purity?

A two-step methodology is commonly employed:

- Step 1 : Nitrile group introduction via Rosenmund-von Braun reaction on halogenated precursors (e.g., 3-hydroxy-4-methylbromobenzene) using CuCN in DMF at 120°C .

- Step 2 : Amine functionalization through catalytic hydrogenation of a nitro intermediate using Pd/C (10% wt) under H₂ (1 atm) in ethanol.

Purification : Recrystallization from ethanol/water (7:3 v/v) yields >98% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound?

Use a multi-technique approach:

- NMR : Compare NMR (DMSO-d₆) peaks: δ 6.8–7.2 (aromatic protons), δ 4.5 (broad, -NH₂), δ 2.3 (-CH₃), and δ 9.1 (-OH) .

- X-ray crystallography : Resolve crystal lattice parameters (e.g., monoclinic system with space group P2₁/c) to confirm substituent positions .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 163.07 .

Advanced Research Questions

Q. What role does this compound play in designing kinase inhibitors?

The compound serves as a scaffold for ATP-binding pocket targeting in kinases:

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Contradictions often arise from solvent effects or tautomerism:

- Approach : Replicate spectra in standardized solvents (e.g., DMSO-d₆ vs. CDCl₃) and compare with computational models (DFT-based NMR prediction) .

- Case Study : Discrepancies in NMR carbonyl signals (δ 168–172 ppm) were traced to keto-enol tautomerism in protic solvents .

Q. What are the stability challenges for this compound under acidic conditions?

The nitrile group hydrolyzes to carboxylic acid in strong acids:

Q. How is this compound utilized in studying cytochrome P450 interactions?

It acts as a competitive inhibitor:

- Protocol : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation (e.g., hydroxylated derivatives) using UPLC-QTOF .

- Key Finding : Kᵢ values correlate with -OH and -CH₃ substituent positions, suggesting steric hindrance effects .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

Nitrile byproducts (e.g., cyanide derivatives) require specialized detection:

- Solution : Use ion chromatography with pulsed amperometric detection (IC-PAD) for sub-ppm cyanide quantification .

- Validation : Spike recovery assays (95–105%) confirm method accuracy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.